2-碘-1-三苄基-1H-咪唑

描述

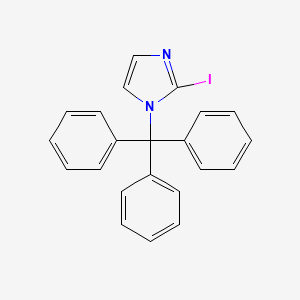

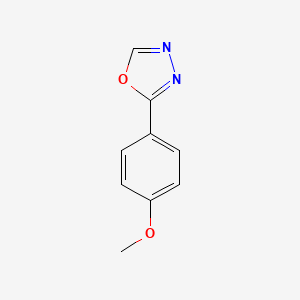

2-Iodo-1-trityl-1H-imidazole is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds featuring a five-membered ring containing two nitrogen atoms at non-adjacent positions. The presence of the trityl group and an iodine atom in the molecule suggests that it could be used as an intermediate in various organic synthesis reactions, particularly in the synthesis of more complex imidazole derivatives.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the synthesis of 2,4,5-triaryl-imidazoles can be performed using a microwave-assisted method from keto-oxime, which involves cyclization to N-hydroxyimidazole followed by thermal reduction of the N-O bond . Another approach for synthesizing imidazole derivatives involves a multi-component one-pot synthesis under controlled microwave heating, which is an environmentally friendly and efficient method . Additionally, 1,2,4-Trisubstituted-(1H)-imidazoles can be synthesized through Cu(OTf)2-/I2-catalyzed C–C bond cleavage of chalcones and benzylamines . These methods highlight the versatility and efficiency of modern synthetic techniques in creating substituted imidazoles, which could potentially be applied to the synthesis of 2-Iodo-1-trityl-1H-imidazole.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the imidazole ring, which can be further substituted at various positions to yield different derivatives. The regioselective synthesis of 1,2,4- and 1,2,5-trisubstituted imidazoles has been achieved from a common intermediate, demonstrating the ability to control the substitution pattern on the imidazole ring . The structure of imidazole derivatives can be further elucidated using spectral data and elemental analyses, as seen in the synthesis of tris(arylazo) derivatives of the 1H-bis-imidazo[1,2-b:2',1'-e]pyrazole ring system .

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions. For example, they can be used as catalysts in the synthesis of 1,3-dioxolan-2-one derivatives from epoxides and carbon dioxide . They can also be synthesized from arylaldehydes, benzyl alcohols, or benzyl halides using hexamethyldisilazane in the presence of molecular iodine . Furthermore, the synthesis of 2,4,5-trisubstituted imidazoles from 1,2-diketones and aldehydes under microwave irradiation has been reported, showcasing the high yields and broad substrate scope of these reactions . These reactions demonstrate the reactivity and utility of imidazole derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their substituents. The presence of a trityl group and an iodine atom in 2-Iodo-1-trityl-1H-imidazole would likely affect its reactivity and solubility. While the specific properties of 2-Iodo-1-trityl-1H-imidazole are not detailed in the provided papers, the general behavior of imidazole derivatives can be inferred. For instance, the iodine substituent in 2-iodo-imidazo[1,2-a]pyridines has been shown to contribute to high regioselectivity in double oxidative C–H amination reactions . This suggests that the iodine in 2-Iodo-1-trityl-1H-imidazole could play a significant role in its reactivity in similar chemical transformations.

科学研究应用

咪唑衍生物和硒二碘化物稳定化

咪唑衍生物的合成和研究在各个科学领域中具有重要意义。其中一种衍生物,2-碘-1-三苄基-1H-咪唑,与通过络合作用稳定硒二碘化物相关。在这种情况下,通过涉及2-硒氧咪唑啉和碘的反应获得硒二碘化物络合物,展示了咪唑衍生物在稳定硒化合物中的作用,这对各种化学过程具有影响(Kuhn, Kratz, & Henkel, 1994)。

咪唑衍生物的合成

咪唑衍生物,包括2-碘-1-三苄基-1H-咪唑,在各种天然产物的合成中起着至关重要的作用,如维生素B12和组氨酸衍生物。这些化合物在药物化学中的重要性日益凸显,因为它们由于其多样的生物活性而占据着独特的地位。这突显了2-碘-1-三苄基-1H-咪唑在咪唑基合成的更广泛背景中的相关性,这对于开发新药物至关重要(Zhang & Chen, 2001)。

分歧和区域选择性合成

已经探索了三取代咪唑的分歧和区域选择性合成,包括利用2-碘-1-三苄基-1H-咪唑。这种方法允许选择性地形成咪唑衍生物,说明了该化合物在合成多样化化学结构中的实用性。这一过程对于创造具有潜在药用和工业应用的化合物至关重要(Delest et al., 2008)。

多齿配体的合成

与2-碘-1-三苄基-1H-咪唑密切相关的4-碘-1-三苄基咪唑已被用于合成多齿配体进行生物模拟研究。这些配体具有取代咪唑单元,可能在各种生物化学和制药领域中应用。这展示了咪唑衍生物在为先进科学研究创造复杂分子方面的适应性和重要性(Collman, Zhong, & Wang, 1999)。

作用机制

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . In its neutral form, imidazole can act as a nucleophilic catalyst by attacking the electrophilic center, leading to a phosphorylated or acylated intermediate, which is consecutively hydrolyzed, regenerating the imidazole group .

安全和危害

未来方向

Imidazole compounds, including 2-Iodo-1-trityl-1H-imidazole, have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . Future research may focus on the development of novel imidazole derivatives with enhanced biological activities . Additionally, the use of flow chemistry approaches for the rapid and efficient formation of imidazole compounds, such as 2-Iodo-1-trityl-1H-imidazole, at ambient temperature may also be a promising direction .

属性

IUPAC Name |

2-iodo-1-tritylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17IN2/c23-21-24-16-17-25(21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAHIYUWXFHXGBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50347134 | |

| Record name | 2-Iodo-1-trityl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67478-46-0 | |

| Record name | 2-Iodo-1-trityl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline](/img/structure/B1297992.png)

![6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1298012.png)

![2-Amino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one](/img/structure/B1298014.png)